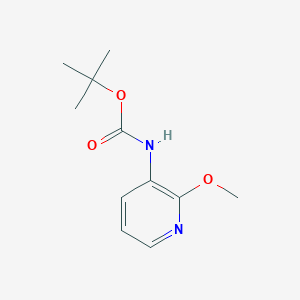

tert-Butyl (2-methoxypyridin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (2-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 2-methoxypyridin-3-yl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxypyridin-3-yl)carbamate typically involves the reaction of 2-methoxypyridine-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl (2-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Reactions: Various substituted derivatives of the original compound.

Hydrolysis: 2-methoxypyridine-3-amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (2-methoxypyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It is also used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, stabilizing the compound within the active site .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

- tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate

- tert-Butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate

Comparison: tert-Butyl (2-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may offer different selectivity and potency in biochemical assays and synthetic applications .

Biologische Aktivität

tert-Butyl (2-methoxypyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyridine ring and a carbamate functional group, suggest various interactions with biological systems, particularly in enzyme inhibition and drug development.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 238.29 g/mol

- Functional Groups : Pyridine, carbamate

These properties contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of their activity. The pyridine ring participates in π-π interactions and hydrogen bonding, which stabilizes the compound within the active site.

Enzyme Interactions

Research indicates that this compound can be utilized to study enzyme interactions and protein modifications. It serves as a building block for synthesizing biologically active molecules, potentially acting as a lead compound in drug development targeting specific biological pathways.

Case Studies

- Anti-inflammatory Activity : A related study on carbamate derivatives showed promising anti-inflammatory effects. Compounds similar to this compound were evaluated for their ability to inhibit inflammation in vivo using the carrageenan-induced rat paw edema model. The results indicated significant inhibition percentages ranging from 39% to 54%, highlighting the potential for similar activities in this compound .

- Inhibition Studies : In vitro studies have demonstrated that compounds containing a pyridine structure can inhibit various enzymes involved in metabolic processes. These studies often utilize IC50 values to quantify the potency of inhibition, which is crucial for assessing the therapeutic potential of such compounds .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methoxypyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKVVNRRFYDSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453899 |

Source

|

| Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-83-5 |

Source

|

| Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.